Chiral Configuration Differentiation: (S)- vs. (R)-Enantiomer Purity and Stereochemical Integrity
The (S)-configured target compound (CAS 1037093-53-0) and its (R)-enantiomer (CAS 1212948-21-4) are both commercially supplied at 97–98% chemical purity . However, for applications requiring stereochemically defined intermediates—such as the synthesis of enantiomerically pure hydroxyethylamine isosteres for HIV protease or BACE1 inhibitors—the (S)-configuration provides the correct spatial orientation of the amino and hydroxyl groups required for catalytic aspartate interaction [1]. No quantitative head-to-head biological data are publicly available for these specific enantiomers; nevertheless, the chiral recognition principle dictates that the (R)-enantiomer would present an inverted pharmacophore geometry, resulting in altered, and typically reduced, target engagement if substituted indiscriminately.
| Evidence Dimension | Stereochemical configuration and commercial purity |
|---|---|
| Target Compound Data | (S)-enantiomer; 97–98% purity (CAS 1037093-53-0) |
| Comparator Or Baseline | (R)-enantiomer; 98% purity (CAS 1212948-21-4) |
| Quantified Difference | Equivalent purity; opposite absolute configuration. No direct comparative biological activity data available. |
| Conditions | Commercial supplier specifications (Leyan, AKSci) |
Why This Matters
Selection of the correct enantiomer is a prerequisite for maintaining stereochemical fidelity in downstream chiral syntheses and for preserving intended biological activity; procurement of the (R)-enantiomer in error can lead to complete loss of potency or altered pharmacokinetics in vivo.
- [1] Beaulieu, P. L., Wernic, D., Abraham, A., Anderson, P. C., Bogri, T., et al. (1997). Potent HIV protease inhibitors containing a novel (hydroxyethyl)amide isostere. Journal of Medicinal Chemistry, 40(14), 2164–2176. View Source
